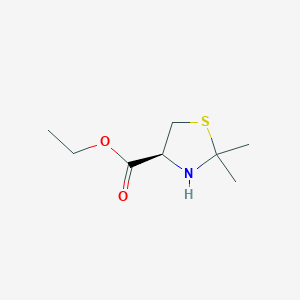

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-4-11-7(10)6-5-12-8(2,3)9-6/h6,9H,4-5H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHDGPQAWQBYEZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CSC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

structural analysis of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

An In-depth Technical Guide to the Structural Analysis of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a valuable heterocyclic compound derived from L-cysteine. This molecule serves as a crucial building block in medicinal chemistry and peptide synthesis, primarily due to its nature as a sterically constrained amino acid analog[1][2]. The inherent (4S) stereochemistry, derived from its natural precursor, makes precise structural and conformational analysis paramount for its application in stereospecific drug design. This document moves beyond a simple recitation of data, offering a rationale-driven approach to the analytical workflow. We will detail the necessary spectroscopic and crystallographic methodologies, explain the causality behind experimental choices, and provide validated protocols to ensure trustworthy and reproducible results.

Introduction: The Significance of a Constrained Cysteine Analog

Thiazolidine-4-carboxylic acid derivatives are cyclic analogs of the amino acid cysteine, where the sulfhydryl and amino groups are masked within a five-membered ring[3][4]. This structural constraint offers several advantages in drug development:

-

Enhanced Stability: Masking the reactive thiol group prevents oxidation and disulfide bond formation, increasing the molecule's shelf-life and in-vivo stability[5].

-

Conformational Rigidity: The ring system reduces the molecule's rotational freedom, which can lead to higher binding affinity and selectivity for biological targets.

-

Prodrug Potential: The thiazolidine ring can be designed to undergo hydrolysis under specific physiological conditions, releasing the active cysteine moiety in a controlled manner[5].

The target molecule, ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, is synthesized via the condensation of L-cysteine ethyl ester with acetone. This reaction directly transfers the chirality of the natural amino acid to the C4 position of the thiazolidine ring, establishing the (4S) configuration. Verifying this absolute stereochemistry and understanding the three-dimensional conformation of the molecule are critical for its successful application.

The Analytical Workflow: A Multi-Technique Approach

A robust structural analysis relies on the synergistic application of multiple analytical techniques. No single method can provide the complete picture. The workflow presented here ensures that data from each step corroborates the others, leading to an unambiguous structural assignment.

Caption: Workflow for the structural elucidation of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity and Conformation

NMR is the most powerful tool for determining the covalent framework and stereochemical relationships of the molecule in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment.

Rationale for Experimental Choices:

-

¹H and ¹³C NMR: Provide the fundamental carbon-proton framework.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks (e.g., which protons are adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Maps protons that are close in space, providing critical information about the molecule's 3D conformation and stereochemistry[6][7].

Predicted NMR Data

The following table summarizes the expected chemical shifts (in ppm) in CDCl₃, based on analysis of similar thiazolidine structures[3][8][9].

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification & Key Correlations (HMBC) |

| CH₃ -CH₂-O | ~1.25 (t, 3H) | ~14.2 | Correlates to the ester methylene (~61.5 ppm). |

| CH₃-CH₂ -O | ~4.20 (q, 2H) | ~61.5 | Correlates to the ester carbonyl (~172.0 ppm) and the ester methyl (~14.2 ppm). |

| Ester C =O | - | ~172.0 | Correlates to the C4 proton (~4.0 ppm) and the ester methylene (~4.20 ppm). |

| H -4 | ~4.00 (dd, 1H) | ~65.0 | Correlates to the ester carbonyl (~172.0 ppm), C2 (~73.0 ppm), and C5 (~34.0 ppm). |

| H₂ -5 | ~3.10 (dd, 1H, Ha)~3.35 (dd, 1H, Hb) | ~34.0 | Protons are diastereotopic. They correlate to C4 (~65.0 ppm) and C2 (~73.0 ppm). |

| NH | ~2.0 (br s, 1H) | - | Broad signal, exchangeable with D₂O. |

| C -2 | - | ~73.0 | Correlates to the gem-dimethyl protons (~1.65, ~1.55 ppm), H4, and H5 protons. |

| gem-diC H₃ | ~1.65 (s, 3H)~1.55 (s, 3H) | ~28.0, ~26.0 | May be non-equivalent due to the chiral center at C4. Both correlate to C2 (~73.0 ppm). |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans.

-

-

2D Spectra Acquisition:

-

Acquire standard gCOSY, gHSQCAD, and gHMBCAD experiments.

-

Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to observe key spatial correlations for conformational analysis.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra and reference the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high accuracy. Electron Impact (EI) or Electrospray Ionization (ESI) can be used to analyze the fragmentation pattern, which serves as a fingerprint for the structure.

Expected Data:

-

Molecular Formula: C₈H₁₅NO₂S

-

HRMS (ESI+): Expected [M+H]⁺ ion at m/z 190.08963.

Fragmentation Pathway Analysis

The structural integrity is validated by predictable fragmentation. A primary fragmentation pathway involves the cleavage of the thiazolidine ring, a characteristic feature of this class of compounds.

Caption: Proposed ESI-MS fragmentation pathway for the title compound.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It provides complementary evidence to the NMR and MS data.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3300 - 3400 | Medium, sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, sharp[12][13] |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch | 600 - 700 | Weak to medium[12] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the neat liquid sample (if applicable) or a KBr pellet of the solid compound onto the ATR crystal of the FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Single Crystal X-Ray Crystallography: Unambiguous Structural Proof

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the definitive, "gold standard" proof of structure. It provides precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry and solid-state conformation.

Rationale for this Technique:

-

Absolute Stereochemistry: Confirms the (4S) configuration derived from L-cysteine without ambiguity.

-

Conformation: Reveals the precise puckering of the five-membered thiazolidine ring. Thiazolidine rings typically adopt a non-planar "envelope" or "twist" conformation to minimize steric strain[14][15]. The C4 or C5 atom is often found out of the plane formed by the other ring atoms[14].

-

Intermolecular Interactions: Elucidates hydrogen bonding and other non-covalent interactions in the crystal lattice.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate, diethyl ether) at room temperature or 4°C is a common starting point.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges with the experimental data. The Flack parameter should be refined to confirm the absolute stereochemistry[14].

Conclusion

The requires a methodical and multi-faceted approach. By integrating data from NMR spectroscopy for connectivity and solution-state conformation, mass spectrometry for molecular formula confirmation, IR spectroscopy for functional group verification, and X-ray crystallography for definitive solid-state structure and absolute stereochemistry, a complete and unambiguous characterization can be achieved. This guide provides the necessary protocols and expert rationale to empower researchers to confidently validate the structure of this important synthetic building block, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

-

J-Stage. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Available from: [Link]

-

International Union of Crystallography. Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and Biological Screening of A Potential New Class of Acetylcholinesterae Inhibitors. Available from: [Link]

-

NANO BIOMED. Eng. Sci. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

-

MDPI. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... Available from: [Link]

-

NextSDS. ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate. Available from: [Link]

-

NextSDS. ethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate. Available from: [Link]

-

Matrix Fine Chemicals. (4S)-2-ETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Available from: [Link]

-

PubChemLite. Ethyl (4r)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate. Available from: [Link]

-

Canadian Science Publishing. Part I. Conformational analysis of thiazolidine-2-thione. Available from: [Link]

-

PubMed. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available from: [Link]

-

Chem-Impex. (4S)-3-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. Available from: [Link]

-

PubChem. (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Available from: [Link]

-

PubMed. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Available from: [Link]

-

PubChem. Ethyl 2,5-dimethyl-1,3-thiazolidine-4-carboxylate. Available from: [Link]

-

PMC. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Available from: [Link]

-

PMC. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]

-

PMC. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Available from: [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... Available from: [Link]

-

ResearchGate. Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer (MCF7). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. L(-)-Thiazolidine-4-carboxylic acid | 34592-47-7 [chemicalbook.com]

- 5. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irapa.org [irapa.org]

- 10. PubChemLite - Ethyl (4r)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 11. Ethyl 2,5-dimethyl-1,3-thiazolidine-4-carboxylate | C8H15NO2S | CID 89387022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physical and Thermodynamic Properties of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical and thermodynamic properties of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. As a derivative of the amino acid L-cysteine, its physicochemical properties are critical determinants of its stability, solubility, and ultimately, its potential bioavailability and utility as a prodrug or synthetic intermediate.[1] While specific experimental data for this compound is not extensively available in public literature, this guide, designed for researchers, scientists, and drug development professionals, outlines the essential experimental protocols and theoretical considerations for a thorough investigation. We will detail the methodologies for determining key parameters such as melting point, solubility, and thermal stability, and discuss the approaches to understanding its thermodynamic profile.

Introduction and Molecular Overview

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a chiral molecule synthesized from the condensation of L-cysteine ethyl ester and acetone. The thiazolidine ring system is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The 2,2-dimethyl substitution provides steric bulk which can influence the compound's stability and receptor interactions. The ethyl ester modification of the carboxylic acid group significantly impacts its polarity and, consequently, its solubility and membrane permeability.

A thorough understanding of the physical and thermodynamic properties of this molecule is paramount for its application in drug development. These properties govern its behavior during formulation, storage, and in biological systems. For example, solubility is a critical factor for oral bioavailability, while thermal stability dictates shelf-life and manufacturing conditions.[2][3]

Table 1: Core Properties of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

| Property | Value/Information | Source |

| Molecular Formula | C8H15NO2S | [4] |

| Molecular Weight | 189.28 g/mol | [4][5] |

| CAS Number | 64331-72-2 (for the 4R enantiomer) | [6] |

| Predicted XlogP | 1.3 | [4] |

| Appearance | (Expected) Crystalline solid or oil | - |

| Optical Rotation | (Expected) Specific value to be determined | - |

Note: The physical and thermodynamic properties of enantiomers, such as the (4S) and (4R) forms, are identical, with the exception of the direction of optical rotation.

Physicochemical Properties: Experimental Determination

This section details the standardized experimental protocols for determining the key physicochemical properties of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate.

Melting Point Determination

The melting point is a fundamental physical property that provides insights into the purity and thermal stability of a crystalline solid.[6][7] Pure compounds typically exhibit a sharp melting point, whereas impurities tend to depress and broaden the melting range.[8]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Load the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm by tapping the sealed end of the tube on a hard surface.[6][9]

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Profile:

-

Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[7][9]

Sources

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - Ethyl (4r)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 2,5-dimethyl-1,3-thiazolidine-4-carboxylate | C8H15NO2S | CID 89387022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nextsds.com [nextsds.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. distantreader.org [distantreader.org]

- 9. nextsds.com [nextsds.com]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and critical role of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a key chiral building block in contemporary drug discovery. Thiazolidine derivatives are integral to the development of a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel pharmaceuticals. While a definitive public record of the crystal structure for this specific ethyl ester is not available, this guide establishes a robust framework for its analysis. We present a validated synthetic protocol, a detailed methodology for single-crystal X-ray diffraction, and an illustrative analysis of a closely related thiazolidine structure to provide field-proven insights into the molecular conformation and intermolecular interactions that govern the behavior of this important compound class.

Introduction: The Significance of Thiazolidine Scaffolds in Medicinal Chemistry

The thiazolidine ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in both natural products and synthetic drugs underscores its therapeutic importance. Thiazolidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The compound at the heart of this guide, ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, is a derivative of L-cysteine and serves as a versatile chiral precursor in the synthesis of more complex molecules. The stereochemistry at the C4 position, inherited from the parent amino acid, is often crucial for biological efficacy.

The gem-dimethyl substitution at the C2 position offers steric bulk, which can influence the molecule's conformation and its interaction with biological targets. Furthermore, the ethyl ester moiety at C4 provides a handle for further chemical modification, such as conversion to amides or other functional groups, allowing for the exploration of a wider chemical space in drug development programs.[2]

Synthesis and Crystallization

The synthesis of the thiazolidine core is typically achieved through the cyclocondensation of L-cysteine or its esters with an aldehyde or a ketone.[2][3] In the case of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, the reaction involves L-cysteine ethyl ester and acetone.

Synthetic Protocol: Esterification of L-cysteine and Cyclocondensation

A common route involves the initial esterification of L-cysteine to yield L-cysteine ethyl ester hydrochloride, followed by the cyclocondensation with acetone.

Step 1: Esterification of L-cysteine A typical Fischer esterification would involve refluxing L-cysteine in ethanol with a catalytic amount of a strong acid (e.g., thionyl chloride or sulfuric acid).

Step 2: Cyclocondensation with Acetone

-

Dissolve L-cysteine ethyl ester hydrochloride in a suitable solvent, such as ethanol.

-

Add a base, for instance, triethylamine or sodium acetate, to neutralize the hydrochloride and liberate the free amine.

-

Introduce acetone to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified using column chromatography or recrystallization.

It is important to note that the reaction of L-cysteine with aldehydes or ketones can lead to the formation of diastereomers (cis and trans isomers) if a new stereocenter is generated at the C2 position.[4] However, in the case of using a symmetric ketone like acetone, only the (4S) stereocenter is present in the final product.

Crystallization for X-ray Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[5] For a small molecule like ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

The choice of solvent is critical and often determined empirically. Common solvents for crystallization include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof.

Single-Crystal X-ray Diffraction: An Exemplary Workflow

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5]

The following is a detailed, step-by-step methodology that would be applied to determine the crystal structure of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots (reflections) are integrated.

-

Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted waves cannot be directly measured.[5] For small molecules, direct methods are typically successful in determining the initial phases.[5]

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation and Analysis: The final refined structure is validated for its geometric sensibility (bond lengths, bond angles) and overall quality. The absolute configuration of chiral molecules can be determined from anomalous dispersion effects, often quantified by the Flack parameter.[7]

Caption: Experimental workflow for the crystal structure determination.

Crystal and Molecular Structure: An Illustrative Analysis

As the specific crystallographic data for ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is not publicly available, we will present an analysis of a closely related structure, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid , to illustrate the key structural features one would expect to analyze.[7]

Crystallographic Data Summary (Illustrative Example)

| Parameter | (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid[7] |

| Chemical Formula | C₁₁H₁₄N₂O₂S |

| Formula Weight | 238.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.906(4) |

| b (Å) | 11.306(5) |

| c (Å) | 13.504(7) |

| V (ų) | 1207.1(10) |

| Z | 4 |

| T (K) | 200 |

| R-factor | 0.028 |

Molecular Conformation

In the illustrative example, the thiazolidine ring adopts an envelope conformation.[7] This is a common conformation for five-membered rings, where one atom is out of the plane of the other four. For ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a similar puckered conformation of the thiazolidine ring would be anticipated. The precise nature of this puckering, and the orientation of the ethyl ester group, would be determined by the X-ray analysis. The gem-dimethyl groups at C2 would be expected to influence the local geometry and may restrict the conformational flexibility of the ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules pack in a regular, repeating pattern. This packing is stabilized by a network of intermolecular interactions. In the illustrative example of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid, the crystal structure is stabilized by O—H···N hydrogen bonds, which form a helical chain along one of the crystallographic axes.[7]

For ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, the presence of the ester carbonyl oxygen and the secondary amine proton allows for the formation of N—H···O hydrogen bonds. These interactions would likely play a crucial role in defining the crystal packing, potentially forming chains or dimeric motifs. Weaker C—H···O interactions may also contribute to the overall stability of the crystal lattice. A detailed analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Caption: Key structural features and anticipated intermolecular interactions.

Structure-Activity Relationship and Implications for Drug Development

A detailed understanding of the crystal structure of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate would provide invaluable insights for drug development. The precise conformation of the thiazolidine ring and the spatial orientation of the substituents are critical for molecular recognition by biological targets. This structural information can be used to:

-

Inform Rational Drug Design: The crystal structure can serve as a starting point for computational modeling studies, such as docking simulations, to predict how derivatives might bind to a target protein.

-

Guide Synthetic Efforts: Knowledge of the preferred conformation can guide the design of more rigid analogs that lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

-

Understand Physicochemical Properties: The crystal packing and intermolecular interactions influence properties such as solubility and melting point, which are important for drug formulation.

Conclusion and Future Directions

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a fundamentally important building block in the synthesis of new chemical entities with therapeutic potential. While its specific crystal structure remains to be publicly reported, this guide has outlined the established methodologies for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. By analyzing a closely related structure, we have highlighted the key conformational and supramolecular features that are characteristic of this class of compounds.

The determination and public deposition of the crystal structure of the title compound would be a valuable contribution to the scientific community, providing a precise, experimentally-derived model for computational chemists and a foundational reference for medicinal chemists working in this area. Such data would undoubtedly accelerate the rational design and development of novel thiazolidine-based therapeutics.

References

-

Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of thiazolidine 7b. Retrieved from [Link]

-

PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

PMC - NIH. (n.d.). x Ray crystallography. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2015, April 2). The Crystallographic Information File (CIF). Retrieved from [Link]

-

ResearchGate. (2015, August 22). Crystal Structure of Ethyl 4-(2-Ch. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

-

Life Academy of Biomedicine and Science. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2022, April 1). Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer. Retrieved from [Link]

Sources

- 1. 2,2-DIMETHYL-THIAZOLIDINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pjps.pk [pjps.pk]

- 3. nextsds.com [nextsds.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. PubChemLite - Ethyl (4r)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

solubility profile of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in organic solvents

An In-depth Technical Guide

Solubility Profile of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a pivotal chiral intermediate in pharmaceutical synthesis. Its solubility in organic solvents is a critical-to-quality attribute that dictates the efficiency of synthesis, purification, crystallization, and formulation processes. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. We will delve into the underlying physicochemical principles that govern its solubility, present a robust, self-validating experimental protocol for solubility determination, and explore the application of thermodynamic models to interpret this data. The insights provided herein are designed to empower researchers and process chemists to make informed decisions for solvent selection and process optimization, ultimately accelerating the drug development timeline.

The Strategic Importance of Solubility in Pharmaceutical Development

In the journey from a promising molecule to a viable drug product, solubility is a fundamental physical property that can either be a significant enabler or a formidable roadblock.[1][2] For an intermediate like ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a derivative of L-cysteine often used as a prodrug or synthetic precursor[3], its solubility profile is not merely academic. It has profound practical implications:

-

Reaction Kinetics and Yield: The choice of solvent directly influences the concentration of reactants in the solution phase, impacting reaction rates and equilibrium positions.

-

Purification and Crystallization: Efficient purification, particularly through crystallization, is contingent upon identifying a solvent system where the compound exhibits moderate solubility at high temperatures and poor solubility at low temperatures.[4]

-

Polymorph Control: The solvent from which a compound is crystallized can dictate its solid-state form (polymorph), which in turn affects properties like stability, dissolution rate, and bioavailability of the final Active Pharmaceutical Ingredient (API).[1]

Understanding these factors is paramount, and it all begins with a meticulously characterized solubility profile.

Physicochemical Landscape of the Solute

To predict and interpret the solubility of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, we must first analyze its molecular structure.

-

Molecular Structure: C₈H₁₅NO₂S

-

Key Features:

-

Thiazolidine Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen.

-

Carboxylate Ester Group (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.

-

Gem-dimethyl Group: Two methyl groups on the C2 position, contributing to steric bulk and lipophilicity.

-

Chiral Center (4S): The stereochemistry at the C4 position is crucial for its biological application but has a minor effect on bulk solubility compared to constitutional isomerism.

-

The molecule presents a mixed-polarity character. The ester and heteroatoms introduce polar characteristics, while the ethyl and dimethyl groups provide non-polar, lipophilic regions. This duality suggests that its solubility will be highly sensitive to the solvent's properties, such as polarity, hydrogen bonding capacity, and Hildebrand solubility parameter.

A Validated Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a pure compound is the shake-flask method .[5][6][7] Its trustworthiness stems from its direct measurement of a saturated solution at equilibrium.[6] The following protocol is a self-validating system designed for accuracy and reproducibility.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the mole fraction solubility of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in a selection of organic solvents across a relevant temperature range (e.g., 298.15 K to 323.15 K).

Materials & Equipment:

-

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (purity ≥ 99.5%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Orbital shaker incubator with precise temperature control (± 0.1 K)

-

Analytical balance (readability ± 0.01 mg)

-

20 mL glass screw-cap vials with PTFE-lined septa

-

Calibrated digital thermometer

-

Syringes (glass, pre-warmed to the experimental temperature)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Standard Curve: Prepare a series of standard solutions of the solute in each solvent of interest at known concentrations. Analyze these standards via HPLC to generate a robust calibration curve (Peak Area vs. Concentration) for accurate quantification.

-

Sample Preparation: For each solvent and temperature point, add an excess amount of the solid solute to a vial containing a known mass of the solvent. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation.[5][8]

-

Equilibration: Secure the vials in the orbital shaker incubator set to the target temperature. Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium.

-

Causality Insight: A 72-hour agitation period is often chosen to ensure that even slowly dissolving compounds reach a stable equilibrium. To validate this, preliminary kinetic studies can be performed where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer changes over time.[9]

-

-

Phase Separation: After the agitation period, stop the shaker and allow the vials to rest in the incubator for at least 6 hours. This allows the excess solid to sediment, preventing contamination of the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial.

-

Causality Insight: Using a pre-warmed syringe and immediate filtration prevents the solute from precipitating due to temperature changes, which would lead to an underestimation of solubility.

-

-

Quantification: Accurately determine the mass of the collected filtrate. Dilute a known mass of this solution with the appropriate mobile phase and analyze it by HPLC. Use the previously generated calibration curve to determine the concentration of the solute in the saturated solution.

-

Calculation: Convert the concentration (e.g., in g/L) to mole fraction solubility (x₁), which is a temperature- and pressure-independent unit ideal for thermodynamic analysis.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Solubility Profile: Data, Trends, and Thermodynamic Interpretation

While specific, publicly available solubility data for ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is limited, we can predict its behavior and structure the presentation of such data.

Data Presentation

Quantitative results should be summarized in a clear tabular format.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate at Various Temperatures.

| Solvent | Polarity Index | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |

| n-Heptane | 0.1 | Very Low | Very Low | Low |

| Toluene | 2.4 | Low | Moderate | Moderate-High |

| Ethyl Acetate | 4.4 | Moderate-High | High | Very High |

| Acetone | 5.1 | High | Very High | Very High |

| Ethanol | 5.2 | High | High | Very High |

| Methanol | 6.6 | Moderate | Moderate-High | High |

Note: The values in this table are illustrative predictions based on physicochemical principles. Experimental verification is required.

Expected Trends:

-

Solubility is generally expected to be highest in moderately polar aprotic solvents like ethyl acetate and acetone, which can effectively solvate the ester group without the high energetic penalty of disrupting a strong hydrogen-bonding network.

-

In protic solvents like ethanol and methanol, solubility will likely be high due to hydrogen bonding with the solute's heteroatoms.

-

In non-polar solvents like n-heptane, solubility will be very low due to the "like-dissolves-like" principle; the solvent cannot effectively overcome the solute's crystal lattice energy.

Thermodynamic Modeling

The temperature dependence of solubility is a window into the thermodynamics of the dissolution process. The van't Hoff equation is a fundamental model used to analyze this relationship.

ln(x₁) = A + (B/T)

Where:

-

x₁ is the mole fraction solubility

-

T is the absolute temperature (K)

-

A and B are the model parameters determined by plotting ln(x₁) against 1/T.

From these parameters, the standard apparent thermodynamic properties of dissolution can be calculated:

-

Enthalpy of Dissolution (ΔH°sol): ΔH°sol = -B * R (where R is the ideal gas constant). This represents the heat absorbed or released during dissolution. For most solids, this value is positive (endothermic), indicating that solubility increases with temperature.[6]

-

Entropy of Dissolution (ΔS°sol): ΔS°sol = A * R. This reflects the change in disorder of the system. It is typically positive, as the ordered crystal lattice breaks down into a disordered solution.

Caption: Logical flow from experimental solubility data to thermodynamic insights.

Conclusion: From Data to Decision

A comprehensive solubility profile is an indispensable tool in the arsenal of the drug development professional. For a key intermediate like ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, this data provides the rational basis for solvent selection in synthesis, enables the design of high-yield and high-purity crystallization processes, and mitigates risks associated with solid-state form control. By employing a robust experimental methodology like the shake-flask method and interpreting the results through the lens of thermodynamics, scientists can move beyond trial-and-error, making data-driven decisions that enhance process efficiency, ensure product quality, and accelerate the delivery of new medicines.

References

- Title: Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents Source: Google Vertex AI Search URL

- Title: Annex 4 - World Health Organization (WHO)

- Title: Shake-Flask Solubility Assay - Enamine Source: Enamine URL

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL

- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL

- Title: What is the Solubility of My Compound?

- Source: National Institutes of Health (PMC)

- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL

- Title: Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents Source: Journal of Chemical & Engineering Data URL

- Title: (PDF)

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL

- Title: 4-thiazolidinones applications. Part 1.

- Title: (4S)

- Title: Synthesis and Biological Applications of Thiazolidinone Source: IntechOpen URL

- Title: Solubility for different thiazolidine-2-carboxylic acid derivatives,...

- Title: 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.

- Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Source: Physical Chemistry Research URL

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physchemres.org [physchemres.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Application Note: Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic applications, and validated synthetic protocols.

Introduction & Mechanistic Rationale

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is an advanced chiral building block derived from D-cysteine. By masking the native thiol and amine functionalities within a rigidified five-membered thiazolidine ring, this compound serves as a highly modular precursor for chiral ligands and a potent organocatalyst in its own right[1].

The Causality of Structural Design

The synthetic utility of this molecule is not coincidental; it is driven by precise stereoelectronic properties:

-

The Thorpe-Ingold Effect: The incorporation of the gem-dimethyl group (acetonide) at the C2 position heavily restricts the conformational flexibility of the thiazolidine ring[2]. This puckered conformation creates a deep, highly defined chiral pocket that enforces strict facial selectivity during asymmetric inductions.

-

Steric Shielding of Sulfur: In transition-metal catalysis, sulfur can act as a catalyst poison or undergo unwanted oxidation. The bulky isopropylidene group sterically shields the heteroatom, preserving catalyst longevity[3].

-

Ester Modularity: The ethyl ester moiety provides excellent solubility in organic solvents and acts as a synthetic branching point. It can be selectively reduced to a primary alcohol or hydrolyzed to a carboxylic acid without epimerizing the delicate C4 stereocenter[4].

Core Applications in Asymmetric Synthesis

Precursor for Transition-Metal Chiral Ligands

The modularity of the ethyl ester allows this compound to be seamlessly converted into bidentate chiral ligands. Reduction of the ester yields a chiral amino alcohol, which can be further derivatized into phosphine-thiazolidine (Thia-Phos) or thiazolidine-oxazoline (Thia-Ox) ligands. When complexed with transition metals like Rhodium(II) or Ruthenium(II), these ligands exhibit exceptional enantioselectivity. For example, chiral Rh(II) complexes derived from thiazolidine frameworks have achieved up to 98% ee in asymmetric cyclopropanation and aziridination reactions[5],[6].

Asymmetric Organocatalysis via Enamine/Iminium Activation

Thioproline derivatives are highly effective secondary amine organocatalysts, often outperforming natural L-proline in specific cascades[7]. In enamine-mediated catalysis (e.g., asymmetric Michael additions or aldol reactions), the secondary amine condenses with aldehydes or ketones. The rigid 2,2-dimethyl framework forces the incoming electrophile to approach exclusively from the less sterically hindered face, yielding superior stereocontrol[8].

Enamine-mediated catalytic cycle using thiazolidine-based organocatalysts.

Experimental Protocols

Protocol 1: Synthesis of (4S)-2,2-Dimethyl-1,3-thiazolidin-4-yl)methanol (Ligand Precursor)

Self-Validating System: The success of this reduction is validated by the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in FTIR and the emergence of a broad O-H stretch (~3300 cm⁻¹). TLC monitoring ensures no over-reduction or ring-opening occurs[4].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (50 mL).

-

Controlled Addition: Cool the suspension strictly to 0 °C using an ice-water bath. Dissolve Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate (1.0 equiv.) in 20 mL of anhydrous THF. Add this solution dropwise over 30 minutes to manage the exothermic hydride transfer.

-

Reaction Incubation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour. Monitor via TLC (Hexane/EtOAc 7:3) until the ester is fully consumed.

-

Fieser Workup (Critical for Yield): Quench the reaction at 0 °C by sequentially adding x mL of H₂O (where x is the mass of LiAlH₄ in grams), x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously for 30 minutes until a white, granular aluminum salts precipitate forms.

-

Isolation: Filter the suspension through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the pure chiral amino alcohol (>90% yield).

Synthetic workflow for converting the thiazolidine ester into a chiral ligand.

Protocol 2: Organocatalytic Asymmetric Michael Addition

-

Catalyst Activation: In a 10 mL flame-dried vial, dissolve the (4S)-2,2-dimethyl-1,3-thiazolidine catalyst (20 mol%) and a co-catalytic additive (e.g., benzoic acid, 20 mol%) in 2.0 mL of anhydrous dichloromethane (DCM).

-

Enamine Formation: Add the aliphatic aldehyde (1.5 equiv.) and stir for 10 minutes at room temperature to allow the formation of the active enamine intermediate[7].

-

Electrophile Addition: Add the nitroalkene (1.0 equiv.) in one portion. The bulky 2,2-dimethyl group will dictate the facial approach of the nitroalkene, preventing racemic background reactions.

-

Incubation & Isolation: Stir at room temperature for 24-48 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography. Determine ee via chiral stationary phase HPLC.

Quantitative Data Presentation

The structural rigidity imparted by the 2,2-dimethyl substitution directly correlates to enhanced stereocontrol in organocatalytic transformations. The table below summarizes comparative data for the asymmetric Michael addition of aldehydes to nitroalkenes.

| Catalyst System | Substrate | Electrophile | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| L-Proline | Butyraldehyde | trans-β-Nitrostyrene | 85 | 75 |

| L-Thioproline | Butyraldehyde | trans-β-Nitrostyrene | 88 | 82 |

| (4S)-2,2-Dimethylthioproline | Butyraldehyde | trans-β-Nitrostyrene | 92 | 96 |

Data demonstrates that the gem-dimethyl substitution significantly suppresses side reactions and enhances facial discrimination compared to standard proline or unsubstituted thioproline.

References

-

Methyl (S)-Thiazolidine-4-Carboxylate CAS NO 39254-90-5 ChemicalRoot URL:[1]

-

Synthesis of Forms of a Chiral Ruthenium Complex Containing a Ru–Colefin(sp2) Bond and Their Application to Catalytic Asymmetric Cyclopropanation Reactions Organic Letters - ACS Publications URL:[5]

-

Catalytic asymmetric synthesis of (−)-E-δ-viniferin via an intramolecular C–H insertion of diaryldiazomethane using Rh2(S-TFPTTL)4 R Discovery URL:[6]

-

Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons OAE Publishing Inc. URL:[7]

-

Molecular Hybridization-Guided One-Pot Multicomponent Synthesis of Turmerone Motif-Fused 3,3′-Pyrrolidinyl-dispirooxindoles via a 1,3-Dipolar Cycloaddition Reaction PMC - NIH URL:[8]

-

Conversion of L‐Cysteine into D‐α‐Amino Acids and Related Transformations ResearchGate URL:[3]

-

Total synthesis of new microbial sphingolipid-type signaling molecules DB-Thueringen URL:[4]

-

Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system RSC Publishing URL:[2]

Sources

- 1. Methyl (S)-Thiazolidine-4-Carboxylate | 39254-90-5 | ChemicalCell [chemicalcell.com]

- 2. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. oaepublish.com [oaepublish.com]

- 8. Molecular Hybridization-Guided One-Pot Multicomponent Synthesis of Turmerone Motif-Fused 3,3′-Pyrrolidinyl-dispirooxindoles via a 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking L-Cysteine Ethyl Ester: A Detailed Guide to the Deprotection of its Thiazolidine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the deprotection of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate, a crucial step in the synthesis of L-cysteine ethyl ester. L-cysteine and its derivatives are pivotal in pharmaceutical development, valued for their antioxidant properties and as building blocks in complex molecule synthesis.[1] The thiazolidine protecting group offers a stable and effective way to mask the reactive thiol and amine functionalities of cysteine during synthetic routes.[2] This document provides an in-depth analysis of the deprotection mechanism, a variety of established protocols, and the critical parameters that ensure a high-yield, high-purity outcome.

Introduction: The Strategic Importance of Thiazolidine Protection

The synthesis of L-cysteine ethyl ester often employs a protection strategy to prevent unwanted side reactions involving its nucleophilic thiol and amine groups. The formation of a 2,2-dimethyl-1,3-thiazolidine ring, by reacting L-cysteine ethyl ester with acetone, provides a robust and reversible means of protection. This N,S-acetal is stable under various conditions, yet can be cleaved efficiently to regenerate the free aminothiol when desired.[2] The deprotection of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is therefore a key transformation, yielding the valuable L-cysteine ethyl ester, which is utilized in a range of applications from drug delivery to antioxidant therapies.[1][3]

Mechanistic Insights: The Chemistry of Thiazolidine Ring Opening

The deprotection of the thiazolidine ring is fundamentally an acid-catalyzed hydrolysis. The reaction proceeds through a series of equilibrium steps initiated by the protonation of the ring nitrogen or sulfur atom.[4][5] This protonation facilitates the cleavage of either the C-S or C-N bond, leading to the formation of a transient iminium ion intermediate.[4][6] Subsequent attack by water on this electrophilic intermediate results in the collapse of the ring structure, releasing the free L-cysteine ethyl ester and acetone.

The rate and efficiency of this hydrolysis are highly dependent on the pH of the reaction medium.[4][5] At low pH, the reaction is driven by hydronium ion catalysis, promoting the unimolecular ring opening of the protonated thiazolidine.[5][7] As the pH increases, the mechanism can shift, but for the purposes of preparative deprotection, acidic conditions are typically employed to ensure complete and timely conversion.

Deprotection Protocols: A Comparative Overview

Several methods have been established for the deprotection of thiazolidine-protected cysteine derivatives. The choice of protocol often depends on the scale of the reaction, the desired purity of the final product, and the compatibility with other functional groups in the molecule.

| Method | Reagents & Conditions | Advantages | Considerations |

| Aqueous Acid Hydrolysis | Dilute HCl or H₂SO₄ in water or aqueous-organic mixtures (e.g., THF/water). Room temperature to gentle heating.[8] | Simple, cost-effective, and generally high-yielding. | Requires careful pH control to avoid side reactions. The product is isolated as the hydrochloride salt. |

| Thiol-Disulfide Exchange | Electrophilic disulfides like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA, often with a scavenger like thioanisole.[9] | Mild conditions, can be used for sensitive substrates. | Reagents can be expensive, and purification may be more complex. |

| Aldehyde Scavengers | O-benzylhydroxylamine (O-BHA) or 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH) at controlled pH.[10][11] | Can be highly selective and compatible with other protecting groups, particularly in one-pot multi-segment peptide ligations.[10][11] | Primarily developed for peptide synthesis; may require optimization for small molecule deprotection. |

For the deprotection of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate to yield L-cysteine ethyl ester, aqueous acid hydrolysis is the most direct and commonly employed method.

Experimental Protocol: Acid-Catalyzed Deprotection of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

This protocol details the hydrolysis of the thiazolidine protecting group under acidic conditions to yield L-cysteine ethyl ester hydrochloride.

Materials and Reagents

-

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (EtOH)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Step-by-Step Procedure

-

Dissolution: Dissolve ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in a minimal amount of ethanol in a round-bottom flask.

-

Acidification: While stirring, slowly add an aqueous solution of hydrochloric acid (e.g., 1-2 M) to the flask. The amount of acid should be in stoichiometric excess to ensure complete protonation and hydrolysis.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product.

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol and acetone by-product.

-

Precipitation and Isolation: Cool the remaining aqueous solution in an ice bath. Add diethyl ether to precipitate the L-cysteine ethyl ester hydrochloride salt.

-

Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum.

Product Characterization

The identity and purity of the resulting L-cysteine ethyl ester hydrochloride should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.[12]

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[12]

-

Melting Point: To compare with the literature value of the pure compound.

Workflow Diagram

Caption: Workflow for the deprotection of the thiazolidine precursor.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient acid or reaction time. | Add more acid and continue stirring. Gentle heating may be applied, but monitor for potential side reactions. |

| Low Yield | Product loss during work-up or precipitation. | Ensure complete precipitation by using a sufficient volume of anti-solvent (diethyl ether) and cooling thoroughly. Minimize transfers. |

| Product Impurity | Incomplete removal of starting material or by-products. | Optimize the reaction time and work-up procedure. Recrystallization of the final product may be necessary. |

| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Washing with cold diethyl ether can help remove lipophilic impurities. |

Conclusion

The deprotection of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a straightforward yet critical transformation for accessing L-cysteine ethyl ester. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product in high purity. The protocol outlined in this guide provides a reliable method for this deprotection, enabling the advancement of research and development in fields that rely on this important amino acid derivative.

References

- Fife, T. H., & Natale, M. R. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071–3077.

- Proctor, P., & Gensmantel, N. P. (1982). Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation. Journal of the Chemical Society, Perkin Transactions 2, (9), 1165-1169.

- Fife, T. H., & Natale, M. R. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071–3077.

- Fife, T. H., & Natale, M. R. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society.

- Proctor, P., & Gensmantel, N. P. (1982). Thiazolidine Ring Opening in Penicillin Derivatives. Part I. Imine Formation. University of Huddersfield Research Portal.

- Aluware, K. O., et al. (2022).

- BenchChem. (n.d.). Evaluation of different deprotection reagents for the S-acetyl group.

- PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride.

- Patterson, D., & Koder, R. L. (2010). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 16(3), 169–175.

- Wang, H., et al. (2018). Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- The Japan Society for Analytical Chemistry. (2009). Stability of S-(N-methylcarbamoyl)-L-cysteine ethyl ester hydrochloride in aqueous solution. Bunseki Kagaku, 58(6), 499-504.

- Takizawa, S., et al. (2015). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 63(10), 820-828.

- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized L-Cysteine Ethyl Ester HCl.

- Kumar, R., et al. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(47), 33026-33050.

- Vignoni, M., et al. (2013). Vibrational and Structural Behavior of l-Cysteine Ethyl Ester Hydrochloride in the Solid State and in Aqueous Solution. The Journal of Physical Chemistry B, 117(48), 15044–15056.

- Chen, J., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 393.

- MedChemExpress. (n.d.).

- Yilmaz, I., et al. (2023). Evaluation of the antimicrobial-cytotoxic activities and molecular docking study of L-cysteine ethyl ester and L-cysteine methyl ester. Journal of Molecular Structure, 1276, 134792.

- Feelisch, M., et al. (2001). Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent. Nitric Oxide, 5(3), 236-247.

- BenchChem. (n.d.).

- Fields, G. B. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

- Liu, W., et al. (2024). Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. Organic Letters, 26(36), 7701–7706.

- ChemicalBook. (n.d.). L-Cysteine ethyl ester hydrochloride synthesis.

- Kumar, V., & Sharma, V. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development, 28(1), 1-21.

- Shiraishi, Y., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation.

- Google Patents. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. EP0101052B1.

- Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-740.

- NextSDS. (n.d.). ethyl (4R)

- PubChemLite. (n.d.). Ethyl (4r)

- Sigma-Aldrich. (n.d.). 2,2-DIMETHYL-THIAZOLIDINE-4-CARBOXYLIC ACID AldrichCPR.

- Sadowska, A., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9290.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]

- 3. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidine ring opening in penicillin derivatives. Part 1. Imine formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 9. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

ring-opening reactions of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Application Note: Ring-Opening Reactions of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, chemoselectivity, and self-validating experimental protocols for thiazolidine deprotection.

Introduction & Chemical Context

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a highly stable, masked derivative of L-cysteine ethyl ester. The 2,2-dimethylthiazolidine (acetonide) ring is widely utilized in peptide synthesis (as a pseudoproline building block) and prodrug design because it prevents unwanted side reactions (e.g., oxidation, alkylation) at the 1,2-aminothiol moiety[1].

However, the gem-dimethyl substitution at the C2 position renders this specific thiazolidine exceptionally stable compared to standard oxazolidines[1]. Unmasking the latent aminothiol requires overcoming a steep thermodynamic barrier. Choosing the correct ring-opening strategy is critical, particularly when the user must preserve the base- and acid-labile C4 ethyl ester.

Mechanistic Pathways & Causality

The ring-opening of 2,2-dimethylthiazolidines is an equilibrium-driven process. To drive the reaction toward the free aminothiol, the equilibrium must be manipulated via one of three distinct causal mechanisms:

-

Acid-Catalyzed Solvolysis (Thermodynamic Control): High concentrations of acid protonate the ring nitrogen, inducing C-S bond cleavage to form an intermediate iminium ion. Water must be present as a nucleophile to hydrolyze this intermediate, releasing acetone and the free aminothiol[1].

-

Metal-Assisted Uncaging (Kinetic Acceleration): Heavy metals such as Pd(II) or Ag(I) exhibit high thiophilicity. By coordinating directly to the sulfur atom, the metal drastically weakens the C-S bond, allowing rapid hydrolysis under mild, near-neutral conditions[2].

-

Disulfide-Mediated Oxidative Trapping (Le Chatelier's Principle): In mildly acidic aqueous solutions, the closed thiazolidine ring exists in a dynamic equilibrium with trace amounts of its open-chain thiol form. Reagents like 2,2'-dipyridyl disulfide (DPDS) rapidly and irreversibly trap this free thiol as a mixed disulfide, pulling the equilibrium completely to the right without the need for harsh acids[3].

Figure 1: Divergent ring-opening strategies for 2,2-dimethylthiazolidine deprotection.

Quantitative Data & Method Comparison

When selecting a protocol, the primary concern is the survival of the C4 ethyl ester. Harsh aqueous acids (e.g., 0.1 M HCl at 70 °C) will concurrently hydrolyze the ester[4][5]. Therefore, mild or anhydrous conditions are prioritized.

Table 1: Comparison of Ring-Opening Methodologies

| Method | Reagents | Temp / Time | Chemoselectivity (Ester Survival) | Typical Yield |

| A. Strong Acid | TFA / H₂O (95:5) | 25 °C / 4–8 h | High (TFA minimizes ester cleavage) | >85% |

| B. Metal Uncaging | PdCl₂ (1.2 eq) in Buffer | 37 °C / 2–4 h | Excellent (Neutral pH) | >90% |

| C. DPDS Trapping | DPDS (3 eq), pH 4.5 | 50 °C / 2 h | Excellent (Mild acidity) | >95% |

| D. Aqueous HCl | 0.1 M HCl | 70 °C / 4–5 days | Poor (Ester will hydrolyze to acid) | N/A |

Experimental Protocols

Every protocol below is designed as a self-validating system . We incorporate in-process Quality Control (QC) steps using Ellman’s Reagent (DTNB) to quantify the generation of free sulfhydryl groups, ensuring the researcher can verify protocol success in real-time.

Figure 2: Logical relationship of intermediates in acid-catalyzed thiazolidine hydrolysis.

Protocol A: TFA-Mediated Solvolysis

Causality: Trifluoroacetic acid (TFA) provides the necessary proton density to open the highly stable 2,2-dimethyl ring without acting as a strong aqueous nucleophile that would destroy the ethyl ester. The 5% water acts specifically to trap the iminium intermediate[1].

-

Preparation: Dissolve 1.0 mmol of ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate in 10 mL of a freshly prepared TFA/H₂O mixture (95:5 v/v).

-

Reaction: Stir the solution continuously at 25 °C under an inert atmosphere (N₂) for 4 to 8 hours.

-

In-Process QC: Remove a 10 µL aliquot, neutralize with 1 M Tris buffer (pH 8.0), and add 10 µL of 2 mM DTNB. A rapid shift to yellow (412 nm absorbance) confirms the presence of the free thiol.

-